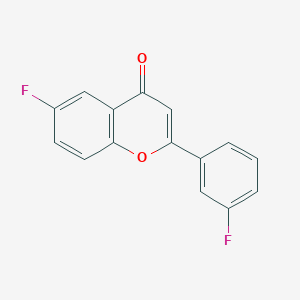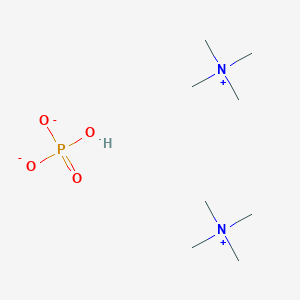
Bis(N,N,N-trimethylmethanaminium) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is a quaternary ammonium salt with the chemical formula (CH₃)₄N)₂HPO₄. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a crystalline solid that is highly soluble in water and exhibits interesting chemical behavior due to the presence of both the tetramethylammonium cation and the hydrogen phosphate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
2(CH3)4NOH+H3PO4→(CH3)4N)2HPO4+2H2O
Industrial Production Methods
In industrial settings, the production of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves the use of large-scale reactors where tetramethylammonium hydroxide and phosphoric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the pure compound. The purity and yield of the product can be optimized by adjusting the reaction parameters such as temperature, concentration, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylammonium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphates.
Substitution: The hydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with halides or other anionic species can be carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: Tetramethylammonium phosphate.
Reduction: Various reduced phosphates.
Substitution: Substituted tetramethylammonium salts.
Wissenschaftliche Forschungsanwendungen
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in organic reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetramethylammonium cation can interact with negatively charged sites on biomolecules, while the hydrogen phosphate anion can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with chloride anion instead of hydrogen phosphate.
Tetramethylammonium Hydroxide: Contains hydroxide anion and is used as a strong base.
Tetramethylammonium Sulfate: Contains sulfate anion and is used in ion pair chromatography.
Uniqueness
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is unique due to the presence of the hydrogen phosphate anion, which imparts specific chemical properties and reactivity. Its ability to participate in hydrogen bonding and coordination chemistry makes it valuable in various applications, distinguishing it from other tetramethylammonium salts.
Eigenschaften
CAS-Nummer |
63587-25-7 |
|---|---|
Molekularformel |
C8H25N2O4P |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
hydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/2C4H12N.H3O4P/c3*1-5(2,3)4/h2*1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
NRWCULBPDGBRQD-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
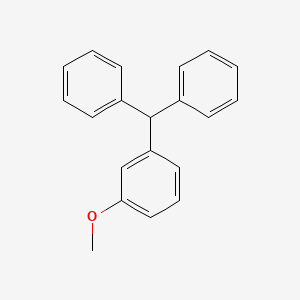
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
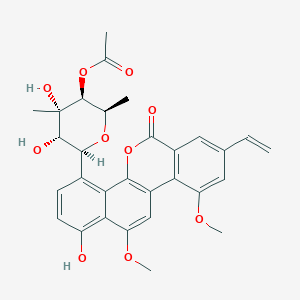
![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
![2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14114653.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)
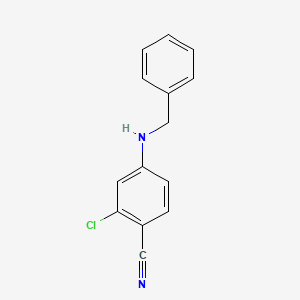
![(1S,3R,5S,6S,8R,10S,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B14114679.png)
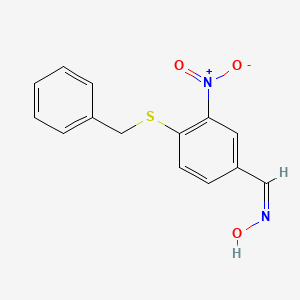
![4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B14114688.png)
